molecular formula C13H10ClN3O2 B1621316 3-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,2,4-oxadiazole CAS No. 261349-42-2

3-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,2,4-oxadiazole

Cat. No. B1621316
CAS RN: 261349-42-2
M. Wt: 275.69 g/mol
InChI Key: POUNHYXLWIDURY-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,2,4-oxadiazole is a chemical compound that has been the focus of scientific research for its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied extensively.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and physiological effects:
Studies have shown that 3-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,2,4-oxadiazole has a cytotoxic effect on cancer cells, but not on normal cells. It has also been shown to induce the expression of caspase-3 and caspase-9, which are involved in the process of apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,2,4-oxadiazole in lab experiments is its specificity towards cancer cells, which makes it a potential anticancer agent. However, its cytotoxicity towards normal cells is a limitation that needs to be addressed.

Future Directions

For research on 3-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,2,4-oxadiazole include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other fields such as materials science and environmental science.
In conclusion, 3-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,2,4-oxadiazole is a chemical compound that has shown potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied extensively, and further research is needed to fully understand its potential.

Scientific Research Applications

3-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,2,4-oxadiazole has been the subject of scientific research due to its potential applications in various fields. It has been studied for its potential use as a fluorescent probe for detecting metal ions, as well as a potential anticancer agent.

properties

IUPAC Name

3-(chloromethyl)-5-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2/c1-8-11(13-15-10(7-14)16-19-13)12(17-18-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUNHYXLWIDURY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C3=NC(=NO3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384003
Record name 3-(chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

261349-42-2
Record name 3-(chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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